
Levofloxacin-d8
Übersicht
Beschreibung
Levofloxacin-d8 is a deuterium-labeled derivative of levofloxacin, a synthetic fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of levofloxacin. The incorporation of deuterium atoms in place of hydrogen atoms allows for more precise tracking and analysis in various experimental settings .
Wirkmechanismus
Target of Action
Levofloxacin-d8, like other fluoroquinolone antibiotics, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases and have unique functions within the bacterial cell .
Mode of Action
This compound inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction with its targets leads to the inhibition of relaxation of supercoiled DNA and promotes breakage of DNA strands . This action disrupts the replication and transcription processes of the bacteria, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of supercoiled DNA, which is a critical step in DNA replication . This disruption of the DNA replication process leads to the death of the bacterial cell .
Pharmacokinetics
This compound is rapidly and completely absorbed, with plasma concentrations in healthy volunteers reaching a mean peak within 1 to 2 hours after oral administration . The bioavailability of oral this compound approaches 100% . It is widely distributed throughout the body, including skin tissue, macrophages, prostate, and lung tissue . This compound is approximately 24 to 38% bound to serum plasma proteins, primarily albumin . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function . Approximately 80% of this compound is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Result of Action
The result of this compound’s action is the death of the bacterial cell. By inhibiting key enzymes involved in DNA replication, this compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can interfere with the activity of fluoroquinolones . Additionally, the pH of the environment can affect the solubility and absorption of this compound . It is also important to note that the effectiveness of this compound can be reduced in bacterial cells that have developed resistance to fluoroquinolones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Levofloxacin-d8 involves the incorporation of deuterium atoms into the levofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the incorporation of deuterium and to verify the structural integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Levofloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Levofloxacin-d8 is utilized in pharmacokinetic research to better understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuteration allows for enhanced detection and quantification using mass spectrometry techniques, which can provide insights into the drug's behavior in biological systems.
Key Findings:
- Absorption and Distribution: Studies have shown that levofloxacin has a bioavailability of 99%, with extensive tissue distribution, making it effective against various bacterial infections .
- Metabolic Pathways: Levofloxacin undergoes minimal hepatic metabolism and is primarily excreted unchanged via the kidneys . The use of this compound can help delineate metabolic pathways by distinguishing between the parent compound and its metabolites.
Treatment of Multidrug-Resistant Infections
This compound has been investigated for its role in treating multidrug-resistant bacterial infections, particularly in pediatric populations and patients with complex medical histories.
Case Studies:
- A retrospective study involving children with serious infections indicated that levofloxacin was effective against multidrug-resistant bacteria, with a conversion rate of pathogenic microbiological tests to negative in 39.29% of cases treated .
- In another study focused on pediatric patients with multidrug-resistant tuberculosis (MDR-TB), this compound was shown to be effective when used alongside other antitubercular agents. The pharmacokinetic data suggested that higher doses may be necessary for achieving adult-equivalent exposures .
Evaluation of Efficacy Against Tuberculosis
This compound has been particularly noted for its efficacy in treating tuberculosis, especially multidrug-resistant strains. Research indicates that it can be an integral part of combination therapy regimens.
Research Insights:
- A comparative study found that levofloxacin was as effective as other fluoroquinolones in reducing bacterial load in granulomas during tuberculosis treatment. The study highlighted the importance of monitoring immune responses alongside bacterial clearance metrics .
- The ongoing clinical trials are assessing the effectiveness of this compound in various formulations for both treatment and prophylaxis of MDR-TB .
Environmental Impact Studies
This compound is also utilized in environmental science to study the degradation pathways of pharmaceuticals in wastewater treatment processes. Its stable isotopic labeling aids in tracking the degradation products and understanding their environmental fate.
Findings:
- Research has demonstrated that levofloxacin is resistant to degradation compared to other antibiotics like ciprofloxacin, which raises concerns about its persistence in aquatic environments . Understanding these dynamics is crucial for developing effective wastewater treatment strategies.
Safety and Adverse Effects Monitoring
The safety profile of this compound is critical, especially given the potential for serious adverse effects associated with fluoroquinolones. Research continues to monitor these effects through case studies and clinical evaluations.
Adverse Events Analysis:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ofloxacin: A second-generation fluoroquinolone with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of antibacterial activity.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria
Uniqueness of Levofloxacin-d8
This compound is unique due to the incorporation of deuterium atoms, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in studies related to drug metabolism and interactions .
Biologische Aktivität
Levofloxacin-d8, a deuterated derivative of levofloxacin, is an antibacterial agent belonging to the fluoroquinolone class. This compound is notable for its enhanced pharmacokinetic properties and potential applications in clinical settings, particularly in the treatment of various bacterial infections.
Overview of this compound
Levofloxacin, the parent compound, is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of deuterium in this compound aims to improve its stability and metabolic profile while retaining the biological activity characteristic of its parent compound.
Levofloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The mechanism is similar for this compound, which retains this critical action despite structural modifications.
Pharmacokinetics
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties:
- Bioavailability : Levofloxacin exhibits high oral bioavailability (>90%), and it is anticipated that this compound maintains similar characteristics due to its structural similarities.
- Tissue Penetration : Studies indicate that levofloxacin has excellent tissue penetration, particularly in lung and soft tissue infections. This compound is expected to demonstrate comparable tissue distribution.
- Half-life : The half-life of levofloxacin is approximately 6-8 hours; deuteration may extend this duration slightly due to reduced metabolic clearance.
Antibacterial Spectrum
This compound retains the broad-spectrum activity of levofloxacin against various pathogens. The minimal inhibitory concentration (MIC) values for common bacterial strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | ≤ 2 |
Escherichia coli | ≤ 1 |
Pseudomonas aeruginosa | ≤ 4 |
Streptococcus pneumoniae | ≤ 1 |
These values suggest that this compound possesses effective antibacterial properties similar to those of levofloxacin.
Case Studies
- Diabetic Foot Infections : A study involving diabetic patients with foot infections demonstrated that levofloxacin effectively penetrated wound tissues, achieving concentrations significantly above the MIC for most pathogens isolated from these infections. The results indicated a favorable tissue-to-serum concentration ratio, supporting its use in treating complex infections in diabetic patients .
- Pharmacokinetic Variability : In a study assessing pharmacokinetic variability over 24 hours with oral administration of levofloxacin, it was found that peak plasma concentrations occurred approximately 1-2 hours post-dose. This pharmacokinetic profile is likely mirrored in this compound due to its structural similarity .
- QT Interval Studies : Research on the cardiac safety profile of levofloxacin indicated that while some patients experienced slight QT interval prolongation, this effect was not significantly different from placebo in healthy subjects . Such findings are crucial for evaluating the safety of this compound in clinical settings.
Eigenschaften
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-FMBBTWBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675991 | |
Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217716-71-6 | |
Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.